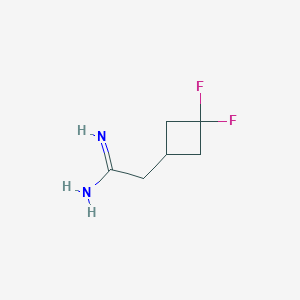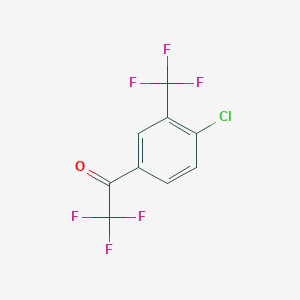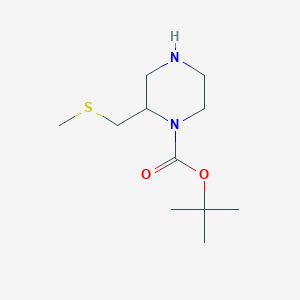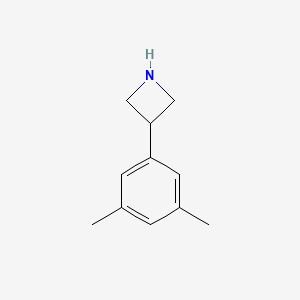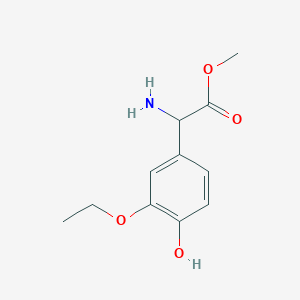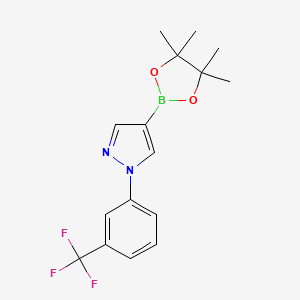
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene typically involves the bromination of 2,4,5-trimethoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include ethyl derivatives.
科学的研究の応用
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a benzene ring.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group instead of methoxy groups.
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene: The unique combination of bromoethyl and methoxy groups distinguishes it from other benzene derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring. The presence of both electron-donating methoxy groups and an electron-withdrawing bromoethyl group imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H15BrO3 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC名 |
1-(2-bromoethyl)-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5H2,1-3H3 |
InChIキー |
AVOWIOCNJIVKDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCBr)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


